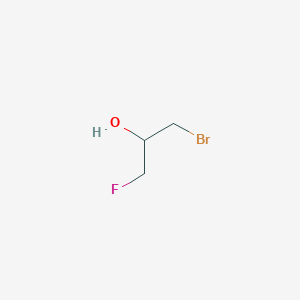

1-Bromo-3-fluoropropan-2-ol

Description

Significance of Vicinal Halogenated Alcohols in Organic Chemistry

Vicinal halogenated alcohols, or halohydrins, are characterized by a halogen atom and a hydroxyl group attached to adjacent carbon atoms. wikipedia.org This specific arrangement imparts distinct reactivity, making them valuable intermediates in a multitude of chemical transformations.

One of the most notable reactions of vicinal halohydrins is their conversion to epoxides upon treatment with a base. wikipedia.org This intramolecular SN2 reaction is a cornerstone of synthetic organic chemistry, providing a reliable method for the formation of three-membered ether rings, which are themselves important precursors to a wide array of more complex molecules.

The synthesis of vicinal halohydrins is commonly achieved through the reaction of alkenes with a halogen in the presence of water. wikipedia.orgprezi.commasterorganicchemistry.com This electrophilic addition proceeds via a halonium ion intermediate, leading to the anti-addition of the halogen and hydroxyl groups. masterorganicchemistry.com

Furthermore, the presence of two different reactive centers—the carbon-halogen bond and the hydroxyl group—allows for selective modifications, expanding their synthetic utility. The carbon-halogen bond is susceptible to nucleophilic substitution, while the hydroxyl group can undergo oxidation or etherification.

Overview of Organobromine and Organofluorine Compounds in Contemporary Research

The introduction of bromine and fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. Consequently, organobromine and organofluorine compounds are subjects of intense research and have found applications in diverse fields.

Organobromine Compounds:

A vast number of organobromine compounds occur naturally, with over 1600 identified, primarily from marine organisms. psu.eduresearchgate.net These natural products exhibit a wide range of biological activities. researchgate.net In synthetic chemistry, the bromine atom is an excellent leaving group, making organobromine compounds key intermediates in the formation of carbon-carbon and carbon-heteroatom bonds through various coupling reactions. While many organobromine compounds are synthesized for industrial applications, such as flame retardants, their environmental persistence and potential toxicity are also areas of active investigation. researchgate.netpku.edu.cnnih.gov

Organofluorine Compounds:

The incorporation of fluorine into organic molecules is a strategy widely employed in the pharmaceutical and agrochemical industries. cas.cnnumberanalytics.combenthamdirect.com The high electronegativity and small size of the fluorine atom can lead to enhanced metabolic stability, increased lipophilicity, and improved binding affinity of drug candidates. numberanalytics.com As a result, the development of new and efficient methods for the synthesis of organofluorine compounds is a major focus of contemporary research. benthamdirect.comchinesechemsoc.orgmdpi.com The use of the fluorine-18 (B77423) isotope is also crucial for Positron Emission Tomography (PET) imaging, a powerful diagnostic tool in medicine. cas.cnnih.govresearchgate.netresearchgate.netgoogle.com

Chemical Profile of 1-Bromo-3-fluoropropan-2-ol

The compound this compound is a vicinal halohydrin that contains both a bromine and a fluorine atom. Its unique structure makes it a valuable research chemical and a building block in organic synthesis. cymitquimica.comlabnovo.com

| Property | Value |

| Molecular Formula | C₃H₆BrFO |

| Molecular Weight | 156.98 g/mol |

| Boiling Point | 184.9°C at 760mmHg lookchem.com |

| Density | 1.659 g/cm³ lookchem.com |

| Flash Point | 65.7°C lookchem.com |

| Refractive Index | 1.448 lookchem.com |

| pKa | 12.57 ± 0.20 (Predicted) lookchem.com |

This data is compiled from publicly available sources and may vary.

Synthesis and Reactions

Research has explored various synthetic routes to and reactions of this compound and related compounds. For instance, the reaction of epifluorohydrin (B110758) with alkyl- or aryl-magnesium bromide can yield this compound. rsc.org In its own reactions, the chlorine atom in the related compound 1-chloro-3-fluoropropan-2-ol is significantly more reactive towards nucleophiles than the fluorine atom. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-fluoropropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6BrFO/c4-1-3(6)2-5/h3,6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOUMDHWNLNQWDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CBr)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00619873 | |

| Record name | 1-Bromo-3-fluoropropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2107-08-6 | |

| Record name | 1-Bromo-3-fluoropropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-3-fluoropropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Bromo 3 Fluoropropan 2 Ol

Direct Synthesis Routes

Direct synthesis provides the most straightforward methods for producing 1-bromo-3-fluoropropan-2-ol. These routes often involve readily available starting materials and well-established reaction mechanisms.

Synthesis from Epifluorohydrin (B110758) Precursors

A primary and efficient method for synthesizing this compound involves the use of epifluorohydrin as a starting material. researchgate.net The reaction of epifluorohydrin with alkyl- or aryl-magnesium bromide reagents leads to the formation of this compound. researchgate.net This process takes advantage of the high reactivity of the epoxide ring in epifluorohydrin, which is susceptible to nucleophilic attack. The Grignard reagent, acting as the nucleophile, opens the epoxide ring, resulting in the desired product.

Another related precursor, 1-chloro-3-fluoropropan-2-ol, also demonstrates the selective reactivity of halogens in this molecular structure. In this compound, the chlorine atom is significantly more susceptible to nucleophilic attack than the fluorine atom. researchgate.net This differential reactivity is a key principle in designing synthetic routes, as it allows for selective substitution reactions.

Reaction Pathways Involving Hydrogen Bromide

The addition of hydrogen bromide (HBr) across a double bond or the opening of an epoxide ring are classic methods in organic synthesis. The hydrobromination of allyl chloride, for instance, can be controlled to produce 1-bromo-3-chloropropane, a related halohydrin. google.com This reaction's success often depends on the presence of an "antimarker" activator to guide the addition of HBr. google.com

In a similar vein, the acid-catalyzed ring-opening of propylene (B89431) oxide with HBr is a well-established method for synthesizing 2-bromopropan-1-ol. This reaction proceeds through a nucleophilic attack on the protonated epoxide, leading to regioselective bond cleavage. While not a direct synthesis of the title compound, this methodology highlights the utility of HBr in creating bromohydrins from cyclic ethers.

Stereoselective Synthesis Approaches for Chiral Analogues

The synthesis of specific stereoisomers, or chiral analogues, of this compound is crucial for applications where stereochemistry is a key determinant of biological activity or chemical properties. One notable approach involves the use of a chiral sulfinyl group to direct the stereochemical outcome of a reaction. For example, the structure of (2S,2'R,Rs)-1-bromo-3-fluoro-2'-{[(4-methylphenyl)sulfinyl][phenyl]methyl)propan-2-ol was determined through X-ray analysis, demonstrating a method to obtain stereochemically defined derivatives. cdnsciencepub.com

Furthermore, the Claisen rearrangement of Garner aldehyde intermediates has proven to be a powerful technique for constructing fluorinated amino alcohols with high diastereoselectivity. smolecule.com This method allows for the creation of optically active products, which can be precursors to chiral fluorinated compounds.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is a critical aspect of synthetic chemistry to maximize product yield and purity. This involves the careful selection of solvents, catalysts, temperature, and reaction time. For instance, in the synthesis of related fluorinated compounds, the choice of the fluorinating agent and the presence of a catalyst can significantly impact the reaction's efficiency. The use of potassium fluoride's fluorinating power can be enhanced by mixing it with ammonium (B1175870) or phosphonium (B103445) bromide catalysts. thieme-connect.de

The table below illustrates the optimization of a reaction to produce a tosylate intermediate, a common step in the synthesis of more complex molecules from alcohols. The choice of catalyst and solvent has a profound effect on the yield and regioselectivity of the reaction.

| Entry | Catalyst | Solvent | Yield (%) | Regioisomeric Ratio (13/13a) |

| 2 | - | Et3N | 34 | 92:8 |

| 3 | PPTS | - | 14 | 99.5:0.5 |

| 4 | Bi(OTf)3 | Ac2O | 25 | 95:5 |

| 8 | - | CHCl3 | 84 | 98.6:1.4 |

| 9 | - | - | 53 | 99:1 |

| 10 | - | - | - | 99.3:0.7 |

This data is based on the synthesis of a tosylate intermediate and is presented to illustrate the principles of reaction optimization. researchgate.net

Green Chemistry Principles in Synthesis Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound and related compounds, this can involve several strategies.

One key principle is the use of safer solvents and reagents. For example, the use of triethylamine (B128534) trihydrofluoride (HF·Et3N) as a fluoride (B91410) source for epoxide opening is considered a more convenient and less hazardous alternative to anhydrous hydrogen fluoride. nih.govacs.org

Another green chemistry approach is the development of catalytic reactions that are highly selective and efficient, which minimizes waste. For example, the acetalisation of glycerol (B35011), a byproduct of biodiesel production, with various aldehydes can be catalyzed by solid acid catalysts like Al-SBA-15. rsc.org These catalysts are often reusable, further reducing the environmental impact of the process. rsc.org The table below shows the catalytic activity of Al-SBA-15 in the acetalisation of glycerol with benzaldehyde, demonstrating high conversion and selectivity.

| Entry | Catalyst | µmol of acid groups per mmol of glycerol | Selectivity (dioxolane/dioxane) | Conversion (%) |

| 1 | Al-SBA-15 | 7 | 83/17 | 72 |

| 2 | Al-SBA-15 | 14 | 83/17 | 82 |

This data is for the acetalisation of glycerol and is presented to illustrate the application of green chemistry principles in related syntheses. rsc.org

Chemical Reactivity and Transformation Studies

Nucleophilic Substitution Reactions

Nucleophilic substitution in 1-Bromo-3-fluoropropan-2-ol is a cornerstone of its chemistry, dictated by the differential reactivity of the carbon-halogen bonds.

In nucleophilic substitution reactions, this compound exhibits high regioselectivity. Reactions involving nucleophiles predominantly occur at the carbon atom bonded to the bromine. savemyexams.com This selectivity is attributed to the fact that bromide is a significantly better leaving group than fluoride (B91410). The reaction typically proceeds via an SN2 mechanism, involving a backside attack by the nucleophile on the primary carbon bearing the bromine atom. chemguide.co.uklibretexts.org Given that the substitution occurs at the achiral C-1 position, the stereochemistry at the C-2 chiral center remains unaffected during this specific transformation.

The pronounced regioselectivity in substitution reactions is a direct consequence of the inherent differences between the carbon-bromine and carbon-fluorine bonds. The C-Br bond is considerably weaker and more polarizable than the C-F bond, and the bromide ion is a more stable, weaker base, making it a superior leaving group compared to the fluoride ion. libretexts.org The carbon-fluorine bond is the strongest single bond in organic chemistry and is generally unreactive towards nucleophilic substitution under standard conditions. libretexts.org

Table 1: Comparison of Carbon-Halogen Bond Properties

| Property | C-Br Bond | C-F Bond | Rationale for Reactivity Difference |

| Bond Energy (kJ/mol) | ~290 | ~467 | The C-Br bond is significantly weaker, requiring less energy to break during substitution. libretexts.org |

| Leaving Group Ability | Excellent | Poor | Bromide (Br⁻) is a weak base and a stable anion, making it an excellent leaving group. Fluoride (F⁻) is a strong base and thus a poor leaving group. |

| Reaction Site | Preferred | Unfavored | Nucleophilic attack occurs almost exclusively at the carbon attached to the bromine. savemyexams.com |

Ring-Opening Reactions of Related Epoxide Intermediates

Under basic conditions, this compound can undergo an intramolecular SN2 reaction. The hydroxyl group is deprotonated by a base to form an alkoxide, which then attacks the carbon bearing the bromine atom, displacing the bromide ion to form a strained three-membered ring. This reaction yields the corresponding epoxide, 2-(fluoromethyl)oxirane .

This epoxide is a valuable intermediate itself, susceptible to ring-opening by various nucleophiles. The regioselectivity of the ring-opening depends on the reaction conditions.

Basic or Neutral Conditions : Nucleophilic attack occurs at the less sterically hindered carbon (C3), following the SN2 pathway.

Acidic Conditions : The reaction proceeds via a more SN1-like mechanism. The nucleophile attacks the carbon atom that can better stabilize a partial positive charge. Due to the electron-withdrawing nature of the nearby fluorine, attack is still favored at the C3 position. rsc.orgacs.org

Studies on analogous fluorinated epoxides confirm that ring-opening reactions proceed with high regioselectivity, providing a reliable route to a variety of functionalized fluorohydrins. rsc.orgresearchgate.net

Table 3: Ring-Opening of the 2-(Fluoromethyl)oxirane Intermediate

| Nucleophile (Nu⁻) | Conditions | Product |

| H₂O / H⁺ | Acidic | 3-Fluoropropane-1,2-diol |

| NaN₃ | Basic/Heat | 1-Azido-3-fluoropropan-2-ol |

| R-NH₂ (Amine) | Neutral | 1-(Alkylamino)-3-fluoropropan-2-ol |

| CN⁻ | Basic | 4-Fluoro-3-hydroxybutanenitrile |

Derivatization Reactions at the Hydroxyl Group

The secondary hydroxyl group in this compound can be readily converted into other functional groups, such as esters and ethers, without affecting the carbon-halogen bonds under appropriate conditions. These derivatization reactions are useful for protecting the alcohol or for introducing new functionalities into the molecule.

Common derivatization methods include:

Esterification : Reaction with an acyl chloride or acid anhydride (B1165640) in the presence of a non-nucleophilic base like pyridine (B92270) yields the corresponding ester.

Formation of Carbonates : A rapid and efficient method for derivatizing secondary alcohols involves reaction with alkyl chloroformates under anhydrous conditions to form mixed carbonates. nih.gov

Etherification : Formation of an ether can be achieved through the Williamson ether synthesis, where the alcohol is first converted to its conjugate base (alkoxide) and then reacted with an alkyl halide.

Table 4: Examples of Hydroxyl Group Derivatization

| Reaction Type | Reagent(s) | Product Functional Group |

| Esterification | Acetyl chloride, Pyridine | Acetate Ester |

| Carbonate Formation | Trifluoroethyl chloroformate (TFECF) nih.gov | Trifluoroethyl Carbonate |

| Etherification | 1. Sodium hydride (NaH) 2. Methyl iodide (CH₃I) | Methyl Ether |

Stereochemical Investigations and Conformational Analysis

Chiral Properties and Enantioselective Synthesis of Isomers

1-bromo-3-fluoropropan-2-ol possesses a stereogenic center at the C2 carbon atom. This carbon is bonded to four distinct substituents: a hydrogen atom (-H), a hydroxyl group (-OH), a bromomethyl group (-CH₂Br), and a fluoromethyl group (-CH₂F). quora.com The presence of this chiral center means the molecule is not superimposable on its mirror image, and it exists as a pair of enantiomers: (R)-1-bromo-3-fluoropropan-2-ol and (S)-1-bromo-3-fluoropropan-2-ol. rutgers.edu

The synthesis of specific enantiomers requires enantioselective methods. While direct enantioselective synthesis for this specific molecule is not widely documented in the provided results, analogous reactions provide insight into potential strategies. For instance, enzymatic kinetic resolution has been successfully employed for the synthesis of similar chiral halohydrins. The enzyme Novozym® 435 has been used for the preparation of (S)-1-chloro-2-octanol and (S)-1-bromo-2-octanol. researchgate.net This suggests that a similar lipase-catalyzed enantioselective acylation or hydrolysis could be applied to a racemic mixture of this compound to isolate one enantiomer.

Other potential strategies include chiral pool synthesis, which starts from naturally occurring chiral molecules, and asymmetric synthesis, which uses chiral catalysts or auxiliaries to favor the formation of one enantiomer over the other. smolecule.com For example, the synthesis of a more complex derivative, (2S,2'R,Rs)-1-bromo-3-fluoro-2'-{[(4-methylphenyl)sulfinyl][phenyl]methyl)propan-2-ol, has been achieved, indicating that stereocontrolled synthesis in this family of compounds is feasible. cdnsciencepub.com

Table 1: Potential Enantioselective Synthesis Strategies

| Method | Description | Example Analogue |

|---|---|---|

| Enzymatic Resolution | Use of enzymes like lipases to selectively react with one enantiomer in a racemic mixture. | (S)-1-bromo-2-octanol synthesis using Novozym® 435. researchgate.net |

| Asymmetric Synthesis | Use of chiral catalysts or reagents to direct the formation of a specific stereoisomer. | Proline-catalyzed synthesis of (2S,3R)-2-amino-3-fluoropentan-1-ol. smolecule.com |

Spectroscopic Characterization of Stereoisomers (e.g., NMR, X-ray Crystallography)

The definitive assignment of the absolute configuration of each enantiomer requires spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are powerful tools for this purpose.

NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy are critical for characterizing the stereoisomers. researchgate.net For diastereomeric compounds, distinct signals are typically observed for each isomer. In the case of enantiomers, their NMR spectra in an achiral solvent are identical. However, by using a chiral solvating agent or a chiral derivatizing agent to convert the enantiomers into diastereomers, it becomes possible to distinguish them by NMR. For related fluorohydrins, detailed conformational analysis has been performed using coupling constants, such as the ³J(H,F) coupling, which provides information about the dihedral angles between coupled nuclei. researchgate.netresearchgate.net

X-ray Crystallography: This is the most unambiguous method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. cdnsciencepub.com To apply this technique, the compound must be crystalline. If the native compound is a liquid or oil, it can be converted into a crystalline derivative, for instance, by reaction with a chiral acid to form diastereomeric salts or esters. The structure of a derivative of this compound was successfully determined using X-ray analysis, confirming the configuration of its stereocenters. cdnsciencepub.com

Table 2: Spectroscopic Techniques for Stereochemical Analysis

| Technique | Application | Information Obtained |

|---|---|---|

| NMR Spectroscopy | Characterization in solution. Use of chiral auxiliaries to differentiate enantiomers. | Connectivity, chemical environment of nuclei, conformational preferences via coupling constants (e.g., J(H,F)). researchgate.netresearchgate.net |

| X-ray Crystallography | Solid-state analysis of crystalline samples or derivatives. | Unambiguous determination of the 3D structure and absolute configuration. cdnsciencepub.com |

Intramolecular Interactions and Conformational Preferences

The flexibility of the three-carbon backbone of this compound allows for rotation around the C-C single bonds, leading to various possible conformations. The stability of these conformers is governed by a delicate balance of intramolecular interactions, including steric hindrance, dipole-dipole interactions, hyperconjugation (gauche effect), and potential hydrogen bonding. researchgate.netresearchgate.net

Gauche Effect: For analogous 1-halo-2-propanols, conformers where the halogen (Cl or Br) and the oxygen are in a gauche orientation are found to be highly prevalent. This preference is attributed to stabilizing hyperconjugative interactions rather than an intramolecular hydrogen bond between the halogen and the hydroxyl hydrogen. researchgate.net

Intramolecular Hydrogen Bonding: The possibility of an intramolecular hydrogen bond between the fluorine atom and the hydroxyl group (O-H···F) is a topic of considerable research and some debate for fluorohydrins. scielo.org.mx For the related 3-fluoropropan-1-ol (B147108), evidence suggests that a conformation featuring this hydrogen bond does exist, but it does not dominate the conformational equilibrium. researchgate.netscielo.org.mx In other acyclic γ-fluorohydrins, the presence of O-H···F intramolecular hydrogen bonds has been demonstrated through NMR spectroscopy, with the strength of the interaction being highly dependent on the relative stereochemistry. researchgate.net In this compound, the hydroxyl group could potentially form a hydrogen bond with either the fluorine or the bromine atom. However, fluorine is generally a better hydrogen bond acceptor than bromine in such intramolecular systems. scielo.org.mxdur.ac.uk

Theoretical calculations on the related 3-fluoro-1,2-propanediol indicate that the most stable conformer exhibits an all-gauche arrangement, which is primarily dictated by hyperconjugative effects rather than hydrogen bonding. researchgate.net It is likely that this compound also prefers a gauche conformation due to a combination of these electronic effects.

Influence of Stereochemistry on Reactivity

The stereochemistry of this compound has a profound impact on its chemical reactivity. When reacting with other chiral molecules or in a chiral environment, the two enantiomers will exhibit different reaction rates, a phenomenon known as kinetic resolution.

For molecules with more than one chiral center, the stereoisomers can be diastereomers, which have distinct physical and chemical properties. libretexts.org While this compound itself has only one chiral center, its reactions can generate a second one, leading to diastereomeric products. The stereochemistry of the starting material will influence the stereochemical outcome of the reaction. For example, in the synthesis of epoxides from related chiral ketones, the stereochemistry of the starting material and the reaction conditions dictated the diastereoselectivity of the product mixture. cdnsciencepub.com

Furthermore, the specific conformation adopted by a stereoisomer can influence its reactivity. An anti-periplanar arrangement of reacting groups is often required for certain reactions, such as E2 eliminations. The preferred gauche conformation in halohydrins could affect the rates of such reactions. The stereochemistry can also provide mechanistic clues; for example, the degree of enantiomeric excess in the products of nucleophilic substitution reactions can help distinguish between Sₙ1 and Sₙ2 pathways. semanticscholar.orgnih.gov

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the stability and electronic nature of molecules like 1-bromo-3-fluoropropan-2-ol. Methods such as Density Functional Theory (DFT) and ab initio calculations (e.g., Møller–Plesset perturbation theory, MP2, and high-level G3 methods) are employed to determine molecular geometries, energies, and electronic properties. researchgate.netnrel.govnih.gov

For the broader class of β-halohydrins, theoretical studies have shown that the most stable conformers are those where the carbon-oxygen (C-O) and carbon-halogen (C-X) bonds are gauche to each other. researchgate.net This preference is largely attributed to the formation of an intramolecular hydrogen bond between the partially positive hydrogen of the hydroxyl group and the electronegative halogen atom. researchgate.net This interaction stabilizes the gauche conformation over the anti conformation.

Ab initio G3 method calculations on a series of fifteen β-halohydrins (where X = F, Cl, Br) have been used to determine their enthalpies of formation for various conformers. researchgate.net The results consistently show that conformers allowing for intramolecular hydrogen bonding, such as the (g-, g+) and (g+, g-) forms, are the most stable. researchgate.net The strength of this hydrogen bond is noted to be weaker than intermolecular hydrogen bonds but is a decisive factor in conformational preference, particularly in fluoro-substituted species. researchgate.net

Table 1: Calculated Relative Energies for Conformers of Related Halohydrins This table, based on data for analogous compounds, illustrates the typical energy differences calculated between conformers. The gauche conformation is consistently favored due to intramolecular hydrogen bonding.

Please note: This table is illustrative and derived from findings on analogous compounds like 1-chloropropan-2-ol and 2-bromo-propan-1-ol, as direct data for this compound is not available.

| Compound Analogue | Conformer | Calculation Level | Relative Energy (kJ/mol) | Reference |

|---|---|---|---|---|

| 1-chloropropan-2-ol | g-ga | B3LYP/maTZ | 0 | uni-goettingen.de |

| 1-chloropropan-2-ol | g'-gg | B3LYP/maTZ | 1.73 | uni-goettingen.de |

| 2-bromo-propan-1-ol | g-ga | B3LYP/maTZ | 0 | uni-goettingen.de |

Molecular Dynamics Simulations of Conformational Space

Molecular dynamics (MD) simulations are powerful computational tools used to explore the conformational dynamics of molecules over time. mdpi.comnih.govnih.gov By simulating the atomic movements according to the principles of classical mechanics, MD can reveal the accessible conformational space, transition pathways between different states, and the flexibility of molecular structures. mdpi.comresearchgate.netaps.org

For halohydrins, computational studies, though often based on static quantum calculations rather than extensive MD simulations, have thoroughly investigated the conformational landscape. researchgate.netresearchgate.net The primary focus is on the rotation around the central carbon-carbon bond, which defines the relative orientation of the halogen and hydroxyl substituents.

The key findings from conformational analyses of related molecules like 1-chloro- and 1-bromo-2-propanol (B8343) indicate a strong preference for gauche conformers in both the gas phase and in solution. researchgate.net This is a consequence of the stabilizing intramolecular hydrogen bond. The energy barrier for rotation around the C-X bond in β-halohydrins has been calculated to be approximately 6-7 kcal/mol, indicating that while the gauche form is most stable, other conformations are accessible. researchgate.net Studies on 3-fluoropropan-1-ol (B147108) further support the idea that multiple conformers exist in equilibrium, with their populations determined by their relative energies. researchgate.net

Prediction of Reaction Mechanisms and Transition States

A significant area of theoretical study for halohydrins is their formation via the ring-opening of epoxides. nih.govacs.org Density Functional Theory (DFT) is a key tool for modeling these reaction pathways, allowing for the calculation of potential energy surfaces and the identification of transition state structures. unipa.itnih.govtandfonline.com

One of the most common synthetic routes to compounds like this compound involves the reaction of an epoxide with a halide nucleophile. pressbooks.pub Theoretical studies on the metal-mediated regioselective opening of 2,3-epoxy alcohols by lithium halides (including LiBr) provide detailed mechanistic insights. These calculations, often using the B3LYP functional, confirm experimental observations that the halide attack is highly regioselective.

The calculations show that the nucleophilic attack of the bromide ion on the epoxide ring can occur at either the C2 or C3 position. Theoretical models consistently predict that the attack at the C3 position is kinetically favored. This preference is explained by analyzing the transition state (TS) structures for both pathways. The energy barrier for the C3 attack is calculated to be significantly lower than for the C2 attack. This energy difference in the transition states is often attributed to the stabilizing effect of a hydrogen bond between the hydroxyl group of the epoxy alcohol and the incoming halide nucleophile, which is more effective in the C3-attack transition state. nih.govacs.org

Table 2: Illustrative Calculated Free-Energy Barriers for Epoxide Ring Opening This table presents representative data from DFT studies on the nucleophilic opening of epoxides, highlighting the energetic preference for one reaction pathway over another.

Please note: Data is for a model system (styrene oxide with iodide) and serves to illustrate the type of results obtained from DFT calculations on such reactions.

| Reaction Pathway | Catalyst System | Calculation Level | Free-Energy Barrier (kcal/mol) | Reference |

|---|---|---|---|---|

| α-carbon attack | KI-tEG | DFT | 28.9 | nih.gov |

Theoretical Analysis of Spectroscopic Parameters (e.g., NMR Coupling Constants)

Computational chemistry plays a crucial role in predicting and interpreting spectroscopic data. For this compound, the theoretical analysis of Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts and spin-spin coupling constants, is particularly valuable for structural elucidation. pearson.comopenstax.orglibretexts.org

The conformational isomerism of closely related molecules, 1-chloro- and 1-bromo-2-propanol, has been analyzed by comparing theoretically calculated NMR coupling constants with experimental data. researchgate.net In these studies, ab initio calculations are used to predict the coupling constants for different stable conformers (e.g., gauche and anti). The vicinal coupling constants (³JHH) are especially sensitive to the dihedral angle between the coupled protons, a relationship described by the Karplus equation.

By calculating the expected coupling constants for each conformer and comparing the population-weighted average to the experimentally measured values, the equilibrium distribution of conformers in solution can be determined. researchgate.net For 1-bromo-2-propanol, this combined theoretical and experimental approach confirmed that conformers with the Br-C-C-O fragment in a gauche orientation are strongly prevalent. researchgate.net This methodology would be directly applicable to this compound to analyze its conformational preferences in different solvents.

Applications As a Versatile Synthetic Intermediate

Building Block for Complex Fluorinated Organic Molecules

The presence of both a bromine and a fluorine atom, along with a reactive hydroxyl group, makes 1-Bromo-3-fluoropropan-2-ol a coveted starting material for the synthesis of intricate fluorinated organic molecules. The introduction of fluorine can dramatically alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govossila.com This makes fluorinated compounds highly desirable in fields like medicinal chemistry. alfa-chemistry.com

The synthetic utility of this compound lies in the differential reactivity of its functional groups. The hydroxyl group can be readily oxidized to a ketone, providing a site for nucleophilic attack. The bromine atom, being a good leaving group, can be displaced in nucleophilic substitution reactions. This allows for the sequential or selective introduction of various functionalities, paving the way for the assembly of complex structures. For instance, similar fluorinated building blocks are widely used for synthesizing drugs, including anti-inflammatory and anticancer agents. ossila.com The ability to introduce a fluorinated three-carbon chain is a key advantage offered by this molecule.

| Feature | Significance in Synthesis |

| Fluorine Atom | Enhances metabolic stability, lipophilicity, and binding affinity of the final molecule. nih.govossila.com |

| Bromine Atom | Acts as a good leaving group for nucleophilic substitution reactions, allowing for chain extension and functionalization. |

| Hydroxyl Group | Can be oxidized to a ketone or serve as a point for esterification or etherification, adding to the molecule's complexity. |

Precursor in the Synthesis of Diverse Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental scaffolds in a vast array of pharmaceuticals and biologically active compounds. nih.gov Halohydrins, such as this compound, are well-established and valuable precursors for the synthesis of a wide variety of heterocyclic systems. mdpi.comnih.gov

A primary route for the utilization of this compound in heterocyclic synthesis involves its conversion to the corresponding epoxide. Treatment with a base can induce an intramolecular Williamson ether synthesis, where the hydroxyl group displaces the bromide, forming a highly reactive fluorinated epoxide ring. This epoxide can then be opened by a variety of nucleophiles, including amines, azides, and thiols, to generate a diverse range of five- and six-membered heterocyclic rings. mdpi.com This strategy has been successfully employed in the chemoenzymatic synthesis of optically active α-aryl-substituted oxygen heterocycles from halohydrins. researchgate.net The ability to form chiral cyclic ethers is a significant application of halohydrin dehalogenases. researchgate.net

Furthermore, the reactions of α-haloketones, which can be synthesized from this compound by oxidation, with various nucleophiles are a cornerstone of heterocyclic synthesis. mdpi.com These reactions can yield furans, pyrroles, thiophenes, imidazoles, and thiazoles, among others. mdpi.com

Role in the Development of Agrochemicals and Specialty Chemicals

The introduction of fluorine into agrochemicals can lead to significant improvements in their efficacy, selectivity, and stability. nih.govyoutube.com Fluorinated compounds often exhibit enhanced biological activity, making them potent herbicides, insecticides, and fungicides. ossila.com The use of fluorinated building blocks is a predominant strategy for the introduction of fluorine into new agrochemical products. rhhz.net

This compound serves as a valuable building block in this context, providing a fluorinated three-carbon unit that can be incorporated into larger, more complex active ingredients. The global market for functionalized alcohols like 2-propen-1-ol in the agrochemical sector highlights the demand for such versatile intermediates. sltchemicals.com The presence of multiple reactive sites on this compound allows for its integration into a variety of synthetic pathways aimed at producing novel agrochemicals.

In the realm of specialty chemicals, functionalized propanols are used in the synthesis of a wide range of materials, including polymers and coatings. sltchemicals.com The unique properties conferred by the fluorine atom, such as thermal stability and altered lipophilicity, make this compound an attractive intermediate for the development of advanced materials with tailored properties. youtube.com

Research on Radiopharmaceutical Derivatives and Biomedical Applications

Synthesis of Fluorine-18 (B77423) Labeled Analogues

A notable fluorine-18 labeled analogue, 1-(4-bromo-2-nitroimidazol-1-yl)-3-[¹⁸F]fluoropropan-2-ol (4-Br-[¹⁸F]FMISO), has been synthesized and studied. researchgate.netcornell.edu The process involves the radiolabeling of a precursor, 4-Br-NITTP, with the positron-emitting radionuclide fluorine-18. cornell.edu Fluorine-18 is a commonly used radionuclide in PET imaging due to its favorable decay characteristics and half-life of approximately 110 minutes, which allows for multi-step synthesis and distribution. nih.govresearchgate.net The synthesis of such radiotracers typically involves a nucleophilic substitution reaction where [¹⁸F]fluoride ions replace a leaving group on a precursor molecule. nih.gov This method allows for the production of high specific activity radiotracers, which is essential for sensitive PET imaging. nih.gov

Investigation as Positron Emission Tomography (PET) Tracers

The primary application investigated for fluorine-18 labeled derivatives of 1-Bromo-3-fluoropropan-2-ol is as tracers for PET imaging. PET is a non-invasive imaging technique that provides quantitative functional information about physiological processes in the body. nih.gov The development of new PET tracers is crucial for advancing the diagnostic capabilities in various diseases, including cancer and neurological disorders. researchgate.netcornell.edu

Severe brain hypoxia is a critical feature of ischemic stroke, and imaging this area is vital for diagnosis and treatment. researchgate.net The derivative 4-Br-[¹⁸F]FMISO has been specifically researched as a novel PET tracer for brain hypoxia in a rodent model of stroke. researchgate.netcornell.edu Studies have shown that this tracer can effectively map the hypoxic areas in the brain following an ischemic event, offering high sensitivity. cornell.edu The ability to visualize the extent and location of hypoxia can aid in understanding the pathophysiology of stroke and in the development of targeted therapies. researchgate.netnih.gov

The performance of new radiotracers is often evaluated against established standards. In the case of hypoxia imaging, [¹⁸F]FMISO is considered the current gold standard. cornell.eduresearchgate.net Comparative studies have been conducted between 4-Br-[¹⁸F]FMISO and [¹⁸F]FMISO. cornell.edu These studies have revealed that the new derivative, 4-Br-[¹⁸F]FMISO, is more easily reduced and has a higher lipophilicity (CLogP) than [¹⁸F]FMISO. cornell.edu This increased lipophilicity contributes to a more rapid diffusion through brain endothelial cells, potentially offering advantages in imaging speed and sensitivity. cornell.edu While [¹⁸F]FMISO is limited by its slow accumulation in lesions, the development of tracers with improved pharmacokinetics is a key research goal. researchgate.net

Biological Interactions and Mechanisms of Action (for derivatives)

Understanding the biological interactions and mechanisms of action of these radiotracer derivatives is essential for their validation and potential clinical use. This includes assessing their safety at the cellular level and their ability to reach the target tissue.

A crucial aspect of developing new brain imaging agents is ensuring they are not toxic to neuronal cells. Studies on 4-Br-[¹⁸F]FMISO have indicated that the compound is non-toxic to neuronal cells. cornell.edu This is a critical finding, as it supports the potential for its safe use in in vivo imaging applications. cornell.edu

For a brain imaging agent to be effective, it must be able to cross the blood-brain barrier (BBB). The transport of 4-Br-[¹⁸F]FMISO across a brain endothelial cell monolayer, a model for the BBB, has been studied. cornell.edu The results showed that the new compound diffuses more rapidly through these cells compared to the standard tracer, [¹⁸F]FMISO. cornell.edu This enhanced transport across the BBB is a significant advantage, as it can lead to higher tracer accumulation in the brain and improved image quality. cornell.edu

A significant area of research involving derivatives of this compound is in the development of novel radiopharmaceuticals for diagnostic imaging. One such derivative, 1-(4-bromo-2-nitroimidazol-1-yl)-3-[¹⁸F]fluoropropan-2-ol (4-Br-[¹⁸F]FMISO), has been synthesized and investigated as a potential tracer for Positron Emission Tomography (PET) imaging of brain hypoxia. nih.gov

Detailed Research Findings

Preliminary research has focused on synthesizing the radiotracer precursor and the subsequent radiolabeling to produce 4-Br-[¹⁸F]FMISO. nih.gov Studies have compared this novel compound to [¹⁸F]FMISO, which is a current standard for PET hypoxia imaging. nih.gov The research explored several key characteristics of the new tracer:

Electrochemical Properties: Cyclic voltammetry studies were conducted to assess the reduction potential of the compound. The results indicated that the new tracer is more easily reduced than the standard [¹⁸F]FMISO. nih.gov

Lipophilicity: The new compound was found to have a higher CLogP value, indicating greater lipophilicity, which influences its ability to cross cell membranes. nih.gov

Cellular Transport: It demonstrated a more rapid diffusion rate through brain endothelial cell monolayers. nih.gov

Toxicity: The derivative was determined to be non-toxic to neuronal cells. nih.gov

In Vivo Imaging: In a rodent model of stroke, PET imaging with 4-Br-[¹⁸F]FMISO allowed for the in vivo mapping of the ischemic region with higher sensitivity compared to the standard tracer. nih.gov

These findings suggest that 1-(4-bromo-2-nitroimidazol-1-yl)-3-[¹⁸F]fluoropropan-2-ol is a promising candidate for further development as a PET tracer for imaging ischemic stroke and other hypoxic conditions in the brain. nih.gov

Enzyme Mechanism Studies and Inhibition (for related compounds)

While specific enzyme inhibition studies on this compound are not extensively documented, the broader classes of compounds to which it belongs—halohydrins and fluorinated alcohols—are subjects of significant enzymatic research. This research provides insights into potential biochemical interactions.

Halohydrin Dehalogenases

Halohydrin dehalogenases are enzymes that catalyze the cleavage of carbon-halogen bonds in vicinal haloalcohols, typically resulting in the formation of an epoxide. d-nb.info These enzymes are involved in the degradation of various environmental pollutants. ontosight.ai The general mechanism involves a nucleophilic attack on the carbon atom that bears the halogen, leading to an alkyl-enzyme intermediate that is subsequently hydrolyzed to yield an alcohol and a halide ion. ontosight.ai

Inhibition: Inhibition of halohydrin dehalogenases is a key area of study.

Competitive Inhibition: Compounds that are structurally analogous to the natural substrates can act as competitive inhibitors by binding to the active site without undergoing the full catalytic reaction. d-nb.infoontosight.ai For example, ethyl 4-chloroacetoacetate has been identified as a competitive inhibitor for the halohydrin dehalogenase HheC. d-nb.info

Product Inhibition: In some cases, the product of the enzymatic reaction can inhibit the enzyme's activity. irb.hr

These enzymes can also catalyze the reverse reaction: the ring-opening of epoxides by nucleophiles like azide, cyanide, or nitrite, which allows for the formation of new carbon-nitrogen, carbon-carbon, or carbon-oxygen bonds. d-nb.inforsc.org This reactivity is crucial for biocatalytic applications. d-nb.info

Alcohol Dehydrogenase

Fluorinated alcohols have been used as potent competitive inhibitors to study the mechanism of enzymes like horse liver alcohol dehydrogenase (ADH). nih.gov Compounds such as 2,2,2-trifluoroethanol (B45653) (TFE) are valuable as unreactive substrate analogs. nih.gov The high electronegativity of the fluorine atoms makes them sterically similar to hydrogen but electronically distinct, which stalls the reaction and allows for detailed structural studies of the enzyme-substrate Michaelis complex at atomic resolution. nih.gov

Other Relevant Enzymes

Lipases: These enzymes are widely used in biocatalysis and can perform enantioselective esterification or hydrolysis of fluorinated compounds, which is a common method for resolving racemic mixtures of chiral alcohols and acids. mdpi.comnih.gov

Fluoroacetate Dehalogenase: This specialized enzyme catalyzes the cleavage of the highly stable carbon-fluorine bond. researchgate.net The mechanism involves a catalytic triad (B1167595) of amino acids (Asp, His, Asp) that facilitates the hydrolytic defluorination. researchgate.net

The study of these related enzyme systems provides a framework for understanding how a molecule like this compound might interact with biological systems, potentially acting as a substrate or inhibitor for various dehalogenases or alcohol-metabolizing enzymes.

Interactive Data Tables

Chemical Properties of this compound

| Property | Value |

| CAS Number | 2107-08-6 |

| Molecular Formula | C₃H₆BrFO |

| Molecular Weight | 156.982 g/mol |

| Boiling Point | 184.9°C at 760 mmHg |

| Density | 1.659 g/cm³ |

| Flash Point | 65.7°C |

| Refractive Index | 1.448 |

| Vapor Pressure | 0.203 mmHg at 25°C |

Data sourced from LookChem. ontosight.ai

Future Directions and Emerging Research Avenues

Development of Novel Derivatization Strategies for Enhanced Bioactivity

The inherent reactivity of 1-bromo-3-fluoropropan-2-ol makes it an ideal starting point for creating diverse molecular libraries to screen for enhanced biological activity. Future research is geared towards exploiting its functional groups to synthesize derivatives with improved therapeutic potential.

One promising strategy involves the nucleophilic substitution of the bromine atom to introduce various pharmacophores. This can lead to the generation of compounds with a wide range of biological targets. For instance, the synthesis of novel halohydrin and oxime derivatives of the natural product radicicol (B1680498) has been shown to yield compounds with significantly improved antitumor activities. nih.gov While not starting directly from this compound, this works highlights a general strategy where the halohydrin moiety is crucial for bioactivity.

Another avenue of exploration is the derivatization of the hydroxyl group. Esterification or etherification at this position can modify the compound's lipophilicity and pharmacokinetic profile. Research into xanthone (B1684191) derivatives has shown that the presence of halohydrin, methoxy, and amino substituents can lead to active topoisomerase inhibitors. mdpi.com

Furthermore, the development of derivatives containing epoxide or other alkylating moieties has been shown to exhibit greater cytotoxic activity in certain contexts, suggesting a potential direction for anticancer drug design. researchgate.net The core idea is to use the this compound as a scaffold and systematically introduce different functional groups to probe for interactions with biological targets.

Exploration of New Catalytic Methods for Efficient Synthesis

The efficient and stereoselective synthesis of this compound and its derivatives is crucial for their application in research and development. Current research is focused on developing novel catalytic methods to improve yield, reduce byproducts, and control stereochemistry.

Chemical Catalysis:

Traditional chemical synthesis routes often involve multi-step processes. One documented method involves the reaction of epifluorohydrin (B110758) with alkyl- or aryl-magnesium bromide. nih.gov Future research is likely to focus on the development of more direct and efficient catalytic systems. For example, the use of transition metal catalysts for C-H functionalization in the presence of fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has shown remarkable success in other areas and could be adapted for the synthesis of fluorinated propanols. rsc.org

Biocatalysis:

Enzymatic synthesis represents a green and highly selective alternative to chemical methods. Halohydrin dehalogenases (HHDHs) are a class of enzymes that catalyze the reversible dehalogenation of vicinal haloalcohols to form epoxides. researchgate.net These enzymes can also catalyze the ring-opening of epoxides with various nucleophiles, making them powerful tools for generating chiral β-substituted alcohols. researchgate.net

Research has shown that HHDHs can be used for the kinetic resolution of fluorinated styrene (B11656) oxide derivatives with excellent enantioselectivity, providing access to enantiopure β-substituted alcohols and epoxides. irb.hr Specifically, the HheC-W249P mutant has demonstrated high activity and enantioselectivity in the azidolysis and cyanolysis of fluorinated epoxides. irb.hrrsc.org The development of novel HHDHs through protein engineering and database mining is an active area of research that promises to deliver more efficient and selective biocatalysts for the synthesis of this compound and its chiral derivatives. researchgate.net

The table below summarizes some of the catalytic approaches relevant to the synthesis of fluorinated propanols.

| Catalyst Type | Method | Precursor | Product | Key Findings | Reference |

| Chemical | Grignard Reagent | Epifluorohydrin | This compound | Reaction with alkyl- or aryl-magnesium bromide. | nih.gov |

| Biocatalyst (HHDH) | Kinetic Resolution | Racemic fluorinated styrene oxides | Enantiopure β-azido/cyano alcohols | HheC-W249P mutant shows high enantioselectivity. | irb.hrrsc.org |

| Biocatalyst (ADH) | Bioreduction | Fluorinated ketone precursor | Enantiopure fluoromisonidazole | Use of alcohol dehydrogenases for stereoselective reduction. | researchgate.net |

Advanced Imaging Modalities and Diagnostic Applications

Perhaps the most significant emerging application of this compound is as a precursor for the synthesis of radiolabeled probes for Positron Emission Tomography (PET) imaging. The introduction of the positron-emitting radionuclide fluorine-18 (B77423) ([¹⁸F]) into molecules allows for the non-invasive visualization and quantification of biological processes in vivo. nih.gov

Derivatives of this compound have been successfully developed as PET tracers for imaging various pathological conditions, particularly in the brain.

Hypoxia Imaging:

A notable example is the development of 1-(4-bromo-2-nitroimidazol-1-yl)-3-[¹⁸F]fluoropropan-2-ol (4-Br-[¹⁸F]FMISO) as a novel PET tracer for imaging brain hypoxia, a critical factor in conditions like ischemic stroke. nih.govresearchgate.net This tracer has shown promise with higher sensitivity in mapping stroke in animal models compared to the previous standard, [¹⁸F]FMISO. nih.gov The precursor for this tracer is synthesized from this compound. nih.gov

Tauopathy Imaging:

Another significant application is in the imaging of tau protein deposition in neurodegenerative diseases like Alzheimer's disease (AD). The compound (S)-1-(4-(6-(dimethylamino)quinoxalin-2-yl)phenoxy)-3-fluoropropan-2-ol ([¹⁸F]-S16) has been developed as a PET tracer for this purpose. nih.gov Preclinical and pilot human studies have shown that [¹⁸F]-S16 can effectively detect tau pathology. nih.gov The synthesis of such tracers often involves the etherification of a phenolic precursor with a protected 2-hydroxy-3-fluoropropyl group, which can be derived from this compound. koreascience.kr

The table below details some of the PET tracers derived from or structurally related to this compound.

| Tracer Name | Target | Disease Area | Key Findings | Reference(s) |

| 4-Br-[¹⁸F]FMISO | Hypoxia | Ischemic Stroke | Higher sensitivity than [¹⁸F]FMISO in a rodent model. | nih.govresearchgate.net |

| [¹⁸F]-S16 | Tau Protein | Alzheimer's Disease | Shows increased cortical uptake in AD patients compared to healthy controls. | nih.gov |

| 1-(4-((2,4-Diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenoxy)-3-[¹⁸F]fluoropropan-2-ol | Dihydrofolate Reductase (DHFR) | Reporter Gene Imaging | Developed as a potential PET probe for reporter gene imaging. | acs.org |

The development of these and other novel PET tracers based on the this compound scaffold is a vibrant area of research with the potential to significantly impact the diagnosis and monitoring of a wide range of diseases.

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to rational drug design. drugdesign.org For derivatives of this compound, systematic SAR studies are crucial for optimizing their therapeutic or diagnostic properties. While dedicated SAR studies on a series of derivatives of this specific compound are not extensively documented, insights can be drawn from related classes of compounds.

Research on halohydrin derivatives of radicicol has shown that modifications to the halohydrin moiety can significantly impact antitumor activity. nih.gov Similarly, studies on halohydrin analogues of cryptophycin (B1240208) 1 revealed that changing the halogen (chloro, bromo, iodo) affects activity in microtubule assembly assays. nih.gov These findings suggest that the nature of the halogen at the 1-position and modifications at the 2- and 3-positions of the propanol (B110389) backbone are critical determinants of bioactivity.

In the context of xanthone derivatives , the presence of a halohydrin substituent, among others, was found to be important for topoisomerase inhibition. mdpi.com This highlights the potential of the this compound motif to confer specific biological activities when incorporated into larger molecular scaffolds.

Furthermore, studies on the intramolecular hydrogen bonding in acyclic fluorohydrins have shown that the presence and orientation of the fluorine atom can influence the conformational preferences of the molecule. nih.gov This can have a profound impact on how the molecule interacts with its biological target. The relative stereochemistry of the hydroxyl and fluoro groups is a key factor influencing these interactions. nih.gov

Future SAR studies should systematically explore:

The effect of substituting the bromine atom with other leaving groups or functional moieties.

The impact of stereochemistry at the C2 chiral center.

The influence of modifications to the hydroxyl group.

The role of the fluorine atom in modulating properties such as lipophilicity, metabolic stability, and binding affinity.

By conducting such studies, researchers can build a comprehensive understanding of the SAR for this class of compounds, paving the way for the rational design of more potent and selective therapeutic and diagnostic agents.

Q & A

Q. What are the key considerations for synthesizing 1-Bromo-3-fluoropropan-2-ol in a laboratory setting?

Methodological Answer: Synthesis typically involves halogenation or nucleophilic substitution reactions. For example:

- Halogenation: Reacting 3-fluoropropan-2-ol with hydrobromic acid (HBr) under controlled acidic conditions. Temperature control (e.g., 0–5°C) is critical to minimize side reactions like elimination.

- Purification: Use column chromatography with silica gel and a non-polar solvent system (e.g., hexane/ethyl acetate) to isolate the product. Purity (>95%) can be verified via HPLC or GC-MS .

- Safety: Handle HBr in a fume hood due to its corrosive nature.

Q. How can researchers characterize the purity and structure of this compound?

Methodological Answer: Use a combination of spectroscopic and analytical techniques:

- NMR Spectroscopy:

- ¹H NMR: Identify protons adjacent to Br and F (e.g., split peaks due to coupling with fluorine).

- ¹³C NMR: Detect deshielded carbons bonded to halogens.

- ¹⁹F NMR: Confirm fluorine environment (δ ~ -200 to -150 ppm for aliphatic fluorides).

- Mass Spectrometry (MS): Look for molecular ion peaks at m/z 156.98 (M<sup>+</sup>) and isotopic patterns consistent with Br and F .

- IR Spectroscopy: Verify O-H (broad ~3200 cm⁻¹) and C-Br (500–600 cm⁻¹) stretches.

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in reported physical properties of this compound across different studies?

Methodological Answer: Discrepancies (e.g., melting points, reactivity) may arise from impurities or experimental conditions. Mitigation strategies include:

- Reproducibility Checks: Replicate synthesis and characterization under standardized conditions (solvent, temperature, instrumentation).

- Cross-Referencing: Compare data with structurally analogous compounds (e.g., 2-bromo-3-fluorophenol, mp 42–44°C ).

- Advanced Analytics: Use X-ray crystallography to confirm molecular packing or DSC for precise thermal analysis .

Q. How does the presence of both bromine and fluorine substituents influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: The electronic and steric effects of Br (strong leaving group) and F (electron-withdrawing) dictate reactivity:

- SN2 Reactions: Fluorine’s electronegativity enhances the electrophilicity of the adjacent carbon, accelerating substitution. However, steric hindrance from the hydroxyl group may reduce reactivity.

- Solvent Effects: Polar aprotic solvents (e.g., DMF) improve nucleophile accessibility.

- Case Study: In Suzuki-Miyaura couplings, similar bromo-fluoro boronic acids require Pd catalysts with bulky ligands to prevent debromination .

Q. What are the recommended protocols for ensuring the stability of this compound during long-term storage?

Methodological Answer: Stability is influenced by light, temperature, and moisture:

- Storage Conditions:

- Temperature: Store at 0–6°C in amber vials to prevent thermal decomposition or photodegradation .

- Atmosphere: Use inert gas (N2 or Ar) to minimize oxidation.

- Stability Monitoring: Periodically analyze via TLC or NMR to detect degradation products (e.g., elimination to form allyl fluoride).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.